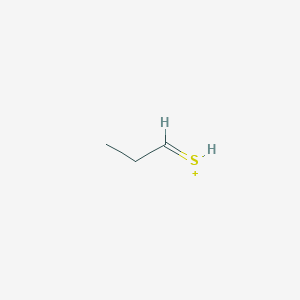

Propylidenesulfanium

Description

Propylidenesulfanium is a sulfonium ion derivative characterized by a propylene chain (C₃H₆) bonded to a sulfur atom carrying a positive charge. This compound belongs to the broader class of sulfonium salts, which are notable for their applications in organic synthesis, catalysis, and materials science. Sulfonium ions like this compound are often utilized as alkylating agents, photoinitiators, and intermediates in polymer chemistry due to their unique electronic and steric properties .

Properties

CAS No. |

64840-97-7 |

|---|---|

Molecular Formula |

C3H7S+ |

Molecular Weight |

75.16 g/mol |

IUPAC Name |

propylidenesulfanium |

InChI |

InChI=1S/C3H6S/c1-2-3-4/h3H,2H2,1H3/p+1 |

InChI Key |

UXBLKIPIXRLLBH-UHFFFAOYSA-O |

Canonical SMILES |

CCC=[SH+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of propylidenesulfanium typically involves the reaction of a sulfur-containing compound with organic halides. One common method is the alkylation of thioethers with alkyl halides under basic conditions. The reaction proceeds as follows:

R−S−R′+R′′−X→[R−S−R′−R′′]+X−

where R, R’, and R’’ are organic groups, and X is a halide ion .

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Propylidenesulfanium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert sulfonium ions to thioethers.

Substitution: Nucleophilic substitution reactions can replace one of the organic substituents with another nucleophile

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like cyanide (CN-) or thiolate (RS-) ions are employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thioethers.

Substitution: Various substituted sulfonium ions

Scientific Research Applications

Propylidenesulfanium has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

Biology: Studied for its potential role in biological systems and enzymatic reactions.

Medicine: Investigated for its antimicrobial properties and potential use in drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of propylidenesulfanium involves its interaction with molecular targets through its positively charged sulfur atom. This interaction can lead to the formation of stable complexes with nucleophilic sites on biomolecules, affecting their function. The compound may also participate in redox reactions, influencing cellular redox states and signaling pathways .

Comparison with Similar Compounds

Trimethylsulfonium (TMS)

- Structure : (CH₃)₃S⁺

- Synthesis : Produced via methylation of sulfides. Simpler than this compound due to shorter alkyl chains.

- Stability : Less thermally stable compared to this compound due to weaker steric hindrance.

Polyphosphazenes

- Structure: Inorganic-organic hybrids with alternating phosphorus and nitrogen backbones .

- Synthesis : Requires controlled molecular weight and polydispersity, similar to advanced sulfonium synthesis techniques .

- Applications : Superior in biomedical applications (e.g., drug delivery, gels) compared to sulfonium salts, but lack alkylation utility.

Perfluorooctane Sulfonic Acid (PFOS) Alternatives

- Structure : Fluorinated sulfonic acids.

- Environmental Impact : PFOS alternatives are scrutinized for persistence and toxicity, a concern shared with sulfonium salts if improperly managed .

- Regulatory Status : this compound lacks public toxicological data, unlike PFOS alternatives, which are increasingly regulated .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.